molecular formula C14H27BO2 B12441146 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane

Cat. No.: B12441146
M. Wt: 238.18 g/mol
InChI Key: KQTOSGTXAFJZSJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane is an organic boron compound that belongs to the class of dioxaborolanes. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an octenyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes using pinacolborane, followed by oxidation to form the desired dioxaborolane compound . The reaction conditions often require the presence of a transition metal catalyst, such as palladium or copper, to facilitate the formation of the boron-carbon bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of the boron atom with electrophilic or nucleophilic species. The dioxaborolane ring provides stability to the boron atom, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTOSGTXAFJZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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